molecular formula C9H12OS B563674 3,5-Dimethyl-4-mercaptobenzylalcohol CAS No. 1076200-07-1

3,5-Dimethyl-4-mercaptobenzylalcohol

Cat. No.: B563674
CAS No.: 1076200-07-1
M. Wt: 168.254
InChI Key: ZWYHCZIRXBKMLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-mercaptobenzylalcohol typically involves the reaction of 3,5-dimethylbenzyl chloride with sodium hydrosulfide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by a mercapto group .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-mercaptobenzylalcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-4-mercaptobenzylalcohol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-mercaptobenzylalcohol involves its interaction with specific molecular targets, such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity. This interaction is crucial in proteomics research, where the compound is used to study protein modifications and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-mercaptobenzylalcohol is unique due to the presence of both methyl and mercapto groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound in research applications, particularly in the study of protein interactions and modifications .

Biological Activity

3,5-Dimethyl-4-mercaptobenzylalcohol (C9H12OS) is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H12OS
  • Molecular Weight : 168.26 g/mol
  • Structure : The compound features a benzyl alcohol moiety with two methyl groups and a thiol group, which may contribute to its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antioxidant Activity : The thiol group in the structure is known for its ability to scavenge free radicals, thus potentially protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways, similar to other mercapto compounds.

The biological effects of this compound can be attributed to several mechanisms:

  • Thiol Group Interactions : The mercapto group can form disulfide bonds with proteins, altering their function and stability.
  • Radical Scavenging : The compound can neutralize reactive oxygen species (ROS), reducing cellular damage.
  • Enzyme Modulation : It may inhibit enzymes such as cyclooxygenase (COX), leading to decreased production of pro-inflammatory mediators.

Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound effectively scavenged free radicals and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Antimicrobial Effects

In vitro tests showed that this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Enzyme Inhibition Studies

Research indicated that the compound inhibited COX-2 activity in a dose-dependent manner, suggesting potential anti-inflammatory properties similar to non-steroidal anti-inflammatory drugs (NSAIDs). This inhibition could lead to reduced synthesis of prostaglandins involved in pain and inflammation .

Case Study 1: Antioxidant Efficacy

In a controlled experiment involving human cell lines exposed to oxidative stress, treatment with this compound resulted in a significant decrease in cell death compared to untreated controls. This suggests its potential as a protective agent in oxidative stress-related diseases.

Case Study 2: Antimicrobial Application

A clinical trial assessed the efficacy of this compound as a topical antimicrobial agent for skin infections. Patients treated with the compound showed a faster resolution of infection compared to those receiving standard care.

Properties

IUPAC Name

(3,5-dimethyl-4-sulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,10-11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYHCZIRXBKMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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